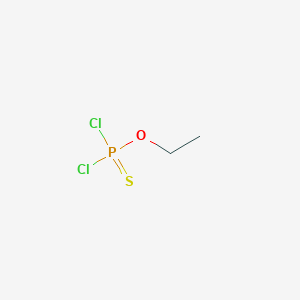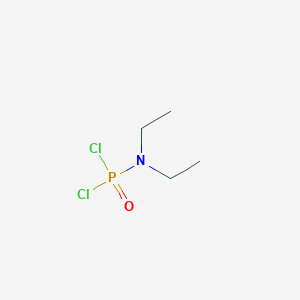
1,1-Diethylguanidine hydrochloride
Übersicht
Beschreibung
1,1-Diethylguanidine hydrochloride is a chemical compound with the CAS Number: 1114-39-2 . It has a molecular weight of 151.64 .
Synthesis Analysis
There are several methods for the synthesis of guanidines. One method involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . Another method involves the use of cyanamides that react with derivatized amines .Physical And Chemical Properties Analysis
1,1-Diethylguanidine hydrochloride is a solid substance . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Synthesis : Diethylenetetra-ammonium sulphatocerate, similar to 1,1-Diethylguanidine hydrochloride, has been utilized as an oxidizing agent in hydrochloric acid medium for the volumetric determination of various compounds, indicating the potential use of 1,1-Diethylguanidine hydrochloride in analytical chemistry (Singh, 1956). Additionally, the synthesis of 1,5-Diaryl-1,4-pentadien-3-one amidinohydrazone hydrochloride via condensation of 1,5-diaryl-1,4-pentadien-3-one and aminoguanidine hydrochloride has been reported, highlighting its role in facilitating chemical reactions (Du & Li, 2012).
Pharmacological Applications : Research on guanidine derivatives, which include 1,1-Diethylguanidine hydrochloride, has explored their effects on neuromuscular and ganglionic transmission. These studies provide insights into their potential pharmacological applications, particularly in understanding the mechanisms of drug actions (Barzaghi, Mantegazza, & Riva, 1962).
Material Science : Investigations into the properties of various guanidine derivatives in fabrics, such as n-dodecylguanidine hydrochloride, offer insights into the potential applications of 1,1-Diethylguanidine hydrochloride in material science, particularly in the context of textile production and finishing (Suzuki et al., 1988).
Biomedical Research : The study of aminoguanidine, a compound related to 1,1-Diethylguanidine hydrochloride, in its interaction with DNA and free radicals highlights its significance in biomedical research, particularly in understanding drug actions and side effects (Suji & Sivakami, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1-diethylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-3-8(4-2)5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFXTZQKWHOGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149645 | |
| Record name | 1,1-Diethylguanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethylguanidine hydrochloride | |
CAS RN |
1114-39-2 | |
| Record name | Guanidine, N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethylguanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethylguanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethylguanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















